molecular formula C20H14O3S B11993937 4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl 2-thiophenecarboxylate

4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl 2-thiophenecarboxylate

Cat. No.: B11993937
M. Wt: 334.4 g/mol
InChI Key: JGWUANPEPDUDHO-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl 2-thiophenecarboxylate is an organic compound that belongs to the class of cinnamic acid derivatives. This compound is characterized by the presence of a phenyl group attached to a propenyl chain, which is further connected to a thiophenecarboxylate group. The compound’s structure imparts unique chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl 2-thiophenecarboxylate typically involves the reaction of 4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenol with thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl 2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl 2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound’s phenyl and thiophene rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate
  • 4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate
  • 4-[(1E)-3-oxo-1-propen-1-yl]phenyl hydrogen sulfate

Uniqueness

4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl 2-thiophenecarboxylate is unique due to its specific combination of a phenyl group, a propenyl chain, and a thiophenecarboxylate group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H14O3S

Molecular Weight

334.4 g/mol

IUPAC Name

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C20H14O3S/c21-18(16-5-2-1-3-6-16)13-10-15-8-11-17(12-9-15)23-20(22)19-7-4-14-24-19/h1-14H/b13-10+

InChI Key

JGWUANPEPDUDHO-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3

Origin of Product

United States

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